4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide
Overview
Description
4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 2-ethylpiperidine derivative through a series of reactions involving alkylation and cyclization.
Introduction of the Sulfonamide Group: The piperidine derivative is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Formation of the Final Compound: The final step involves the coupling of the intermediate with a suitable reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with similar structural features and applications.
Sulfanilamide: A simpler sulfonamide that serves as a precursor to many other compounds in this class.
Sulfamethoxazole: A widely used antimicrobial agent with a similar mechanism of action.
Uniqueness
4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-14-5-3-4-12-19(14)16(20)10-11-18-23(21,22)15-8-6-13(17)7-9-15/h6-9,14,18H,2-5,10-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJPPWKXOCJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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